

Hydrogen Bonding Network in Lisinopril Dihydrate Crystal

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Compound Focus: Lisinopril dihydrate

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The commercial form of Lisinopril is a **dihydrate (LIS·2H₂O)**. In its crystal structure, the two water molecules are integral, forming an extensive and stable three-dimensional hydrogen-bonding network [1].

The table below details the specific geometry of the hydrogen bonds observed in the **Lisinopril Dihydrate** crystal lattice, based on single-crystal X-ray data [1]:

Donor (D)	Acceptor (A)	Distance D–H (Å)	Distance H···A (Å)	Distance D···A (Å)	Angle (D–H···A)
N13–H13A	O1W	0.91	1.93	2.823(2)	167.1°
N13–H13B	O22 (i)	0.91	1.95	2.848(2)	168.6°
N19–H19	O21 (ii)	0.91	1.85	2.753(2)	172.2°
O1W–H1W1	O21	0.96	1.91	2.854(2)	168.4°
O1W–H1W2	O2W	0.95	1.86	2.802(2)	170.0°
O2W–H2W1	O1 (iii)	0.96	1.87	2.822(2)	169.2°

Donor (D)	Acceptor (A)	Distance D–H (Å)	Distance H···A (Å)	Distance D···A (Å)	Angle (D–H···A)
O2W– H2W2	O2 (iv)	0.95	1.95	2.893(2)	171.2°

Symmetry operators: (i) $x, y, z-1$; (ii) $-x+1, -y+1, -z+1$; (iii) $-x+1, -y+2, -z+1$; (iv) $x, y+1, z$ [1]

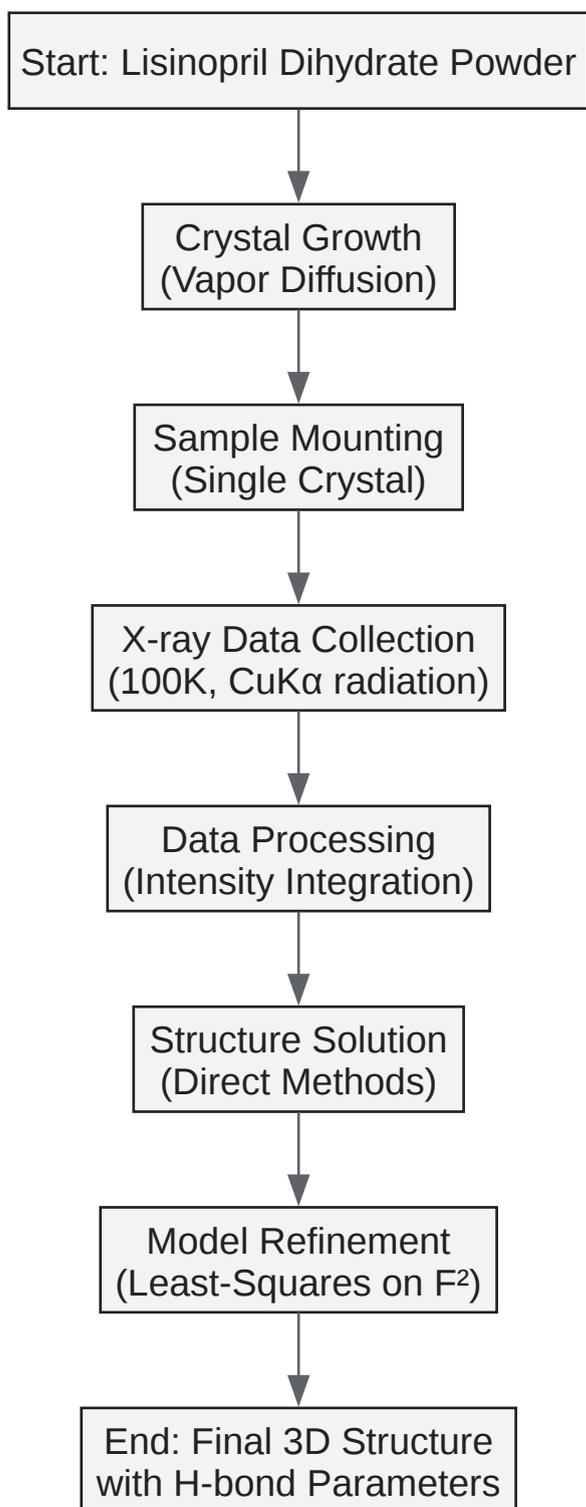
This network connects neighboring Lisinopril molecules, which exist in a **double zwitterionic form** (both the N13 and N19 nitrogen atoms are protonated, while the carboxylic groups at O1/O2 and O21/O22 are deprotonated) [1].

Experimental Protocol for Structural Characterization

The definitive determination of this hydrogen bonding pattern was achieved through **Single-Crystal X-Ray Diffraction (SCXRD)**. Here is a detailed methodology based on the cited study [1]:

- **Material Preparation:** The single crystal of **Lisinopril Dihydrate** (LIS·2H₂O) was obtained using a **vapor-diffusion technique**.
 - 20 mg of commercial **Lisinopril Dihydrate** was placed in a vial and dissolved in a mixture of **water and methanol (1:1 v/v)**.
 - The vial was placed inside a larger container filled with **acetone**, which acts as the anti-solvent.
 - The system was sealed and left undisturbed at room temperature, allowing acetone vapor to slowly diffuse into the Lisinopril solution. This gradual process encourages the growth of a single crystal suitable for X-ray analysis over several days.
- **Data Collection:** A suitable crystal was mounted on a diffractometer. X-ray intensity data were collected at **100 K** using **monochromated CuK α radiation** ($\lambda = 1.54184 \text{ \AA}$).
- **Structure Solution:** The crystal structure was solved using direct methods and refined through a full-matrix least-squares procedure on F^2 using established crystallographic software.

This experimental workflow for determining a crystal structure, from growth to refinement, can be visualized as follows:



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Complementary Analytical Techniques

While SCXRD is the most direct method, other techniques are vital for a comprehensive solid-state analysis, especially when single crystals are unavailable.

- **Vibrational Spectroscopy: FT-IR and Raman spectroscopy** are used to probe hydrogen bonding indirectly. Changes in the stretching and bending vibrations of O-H, N-H, and C=O groups provide evidence of strong hydrogen bonding interactions in the solid state [1].
- **Thermal Analysis: Thermogravimetric Analysis (TGA)** is crucial for characterizing solvates and hydrates. For **Lisinopril Dihydrate**, TGA shows a two-step mass loss corresponding to the release of the two water molecules, confirming their presence in the crystal lattice [1].
- **Solid-State NMR (ssNMR)**: This powerful technique can be used to validate crystal structures by comparing experimental chemical shifts and interaction data with those calculated from the SCXRD-determined model, a approach sometimes called "NMR crystallography" [2].

Guidance for Further Research

To deepen your investigation into Lisinopril's solid forms, you could:

- **Access the CIF File:** The crystallographic information file (CIF) for this structure may be available through the Cambridge Structural Database (CSD), which would allow for in-depth analysis of the geometry.
- **Explore Other Solid Forms:** The same research [1] also identified other solid forms of Lisinopril, including different polymorphs and solvates, each with its own unique hydrogen-bonding architecture. Comparative study of these forms can offer valuable insights for drug formulation.

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References

1. Lisinopril Dihydrate: Single-Crystal X-Ray Structure and ... [sciencedirect.com]
2. -Mediated Noncovalent Interactions in Solids: What Can... Hydrogen [pmc.ncbi.nlm.nih.gov]

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